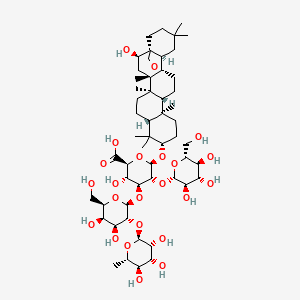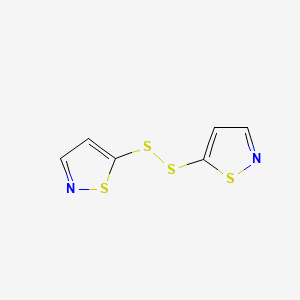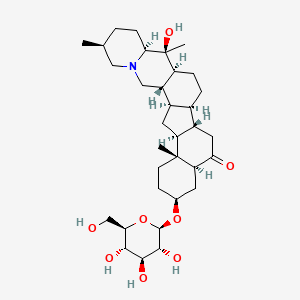![molecular formula C14H13BN2O4S B591499 Acide 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronique CAS No. 882562-39-2](/img/structure/B591499.png)
Acide 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronique
Vue d'ensemble
Description
1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C14H13BN2O4S. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The presence of the tosyl group enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.
Applications De Recherche Scientifique
1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals
Mécanisme D'action
Target of Action
1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid primarily targets the fibroblast growth factor receptors (FGFRs) , specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for cancer therapy .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain, inhibiting their activity . This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. As a result, the compound effectively blocks the FGFR-mediated signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By inhibiting FGFRs, 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid affects several key signaling pathways, including:
- RAS-MEK-ERK pathway : This pathway is involved in cell division and differentiation. Inhibition leads to reduced cell proliferation .
- PI3K-Akt pathway : This pathway promotes cell survival and growth. Inhibition results in increased apoptosis .
- PLCγ pathway : This pathway is involved in cell migration and invasion. Inhibition reduces the metastatic potential of cancer cells .
Pharmacokinetics
The pharmacokinetic profile of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid includes:
These properties influence its bioavailability and therapeutic efficacy, ensuring sufficient concentrations reach the target tissues.
Result of Action
At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling molecules. This results in:
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance:
- Biomolecules : Interactions with other proteins or enzymes can affect its binding affinity and overall effectiveness .
: Source
Analyse Biochimique
Biochemical Properties
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes, proteins, and other biomolecules involved in the FGFR signaling pathway. The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling, which is crucial for cell growth and survival.
Molecular Mechanism
At the molecular level, (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid exerts its effects by binding to the active site of FGFRs, leading to their inhibition. This binding prevents the dimerization and autophosphorylation of FGFRs, which are essential steps for the activation of downstream signaling pathways . The inhibition of these pathways results in changes in gene expression and cellular behavior, ultimately leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid can change over time. The compound is relatively stable under standard storage conditions, but its stability and activity can be affected by factors such as temperature and pH. Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs over extended periods, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of FGFRs and their downstream targets . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its inhibition of FGFR activity, which can alter cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where FGFRs are present . The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its inhibitory effects.
Subcellular Localization
The subcellular localization of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the plasma membrane and cytoplasm allows it to interact with FGFRs and inhibit their activity, leading to changes in cellular behavior and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine and pyrrole derivatives.
Introduction of the Tosyl Group: The tosyl group is introduced via sulfonylation reactions using tosyl chloride (TsCl) in the presence of a base like pyridine.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to yield boronates.
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Like sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters and Boronates: Resulting from oxidation and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
- (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
- (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Uniqueness
1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is unique due to its specific substitution pattern on the pyrrolo[2,3-b]pyridine core, which imparts distinct reactivity and stability. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVMHYCONCGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671953 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-39-2 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)








![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)
